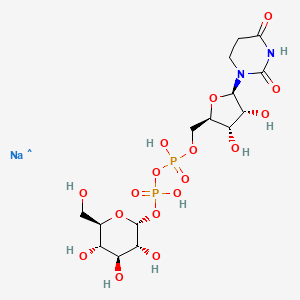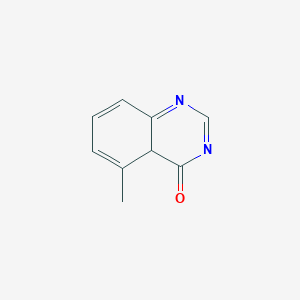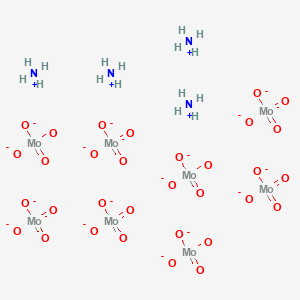![molecular formula C19H19N3O2 B15134552 3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)
3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide is a compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One efficient approach to synthesizing quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . Another method involves the use of β-cyclodextrin-SO3H as a recyclable catalyst in aqueous media, which offers short reaction times, high yields, and the ability to reuse the catalyst for multiple runs .
Industrial Production Methods: Industrial production methods for quinazolinones often involve green chemistry approaches, such as using deep eutectic solvents and microwaves. For example, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives can be synthesized in a two-step reaction using choline chloride:urea deep eutectic solvent (DES) .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include thiols, aldehydes, and β-cyclodextrin-SO3H. For instance, the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation is a green and efficient method .
Major Products Formed: The major products formed from these reactions are typically quinazolin-4(3H)-one derivatives, which exhibit a range of biological activities .
Wissenschaftliche Forschungsanwendungen
3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of various quinazolinone derivatives. In biology and medicine, it is studied for its potential as an anticandidal agent, showing potent activity against Candida strains . Additionally, it has applications in the development of new antifungal drugs .
Wirkmechanismus
The mechanism of action of 3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide involves the inhibition of specific enzymes or pathways. For example, it disrupts the ergosterol biosynthetic pathway by inhibiting lanosterol 14α-demethylase activity, which is crucial for fungal cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other quinazolin-4(3H)-one derivatives, such as 1,2,3-triazole–quinazolinone conjugates and 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives .
Uniqueness: What sets 3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide apart is its potent anticandidal activity and its ability to inhibit the ergosterol biosynthetic pathway, making it a promising lead for further structural optimization and drug development .
Eigenschaften
Molekularformel |
C19H19N3O2 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C19H19N3O2/c1-13(14-7-3-2-4-8-14)20-18(23)12-11-17-21-16-10-6-5-9-15(16)19(24)22-17/h2-10,13,15H,11-12H2,1H3,(H,20,23)/t13-,15?/m0/s1 |
InChI-Schlüssel |
NLSINQIJIYPORU-CFMCSPIPSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CCC2=NC(=O)C3C=CC=CC3=N2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=NC(=O)C3C=CC=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B15134492.png)

![9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15134518.png)



![Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-](/img/structure/B15134561.png)




